molecular formula C9H12FN B13673571 2-Fluoro-3-isobutylpyridine

2-Fluoro-3-isobutylpyridine

Cat. No.: B13673571
M. Wt: 153.20 g/mol
InChI Key: OMUPHXRJDDORFC-UHFFFAOYSA-N
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Description

2-Fluoro-3-isobutylpyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 3-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler fluoropyridines. The compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effect of fluorine, which can modulate reactivity and metabolic stability.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

2-fluoro-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12FN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3

InChI Key

OMUPHXRJDDORFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isobutylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine. This intermediate can then be further reacted with isobutyl groups under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods are designed to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isobutylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-3-isobutylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isobutylpyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-Fluoro-3-isobutylpyridine with structurally related fluoropyridine derivatives, highlighting key differences in substituents, properties, and applications.

Compound Name Substituents Key Properties Applications/Reactivity
This compound 2-F, 3-isobutyl High lipophilicity, steric bulk Potential ligand or agrochemical intermediate (inferred)
2-Acetyl-3-fluoropyridine 2-acetyl, 3-F Polar ketone group; reactive carbonyl Pharmaceutical synthesis (e.g., ketone-mediated reactions)
3-Fluoropyridine 3-F (base structure) Low molecular weight; high volatility Precursor for boronic acids, iodinated derivatives (e.g., AMG 925 synthesis)
3-Fluoro-2-iodopyridine 3-F, 2-I Halogenated; versatile cross-coupling Suzuki-Miyaura reactions; drug scaffolds

Key Observations:

Substituent Effects: The isobutyl group in this compound increases steric hindrance compared to smaller substituents (e.g., acetyl or halogens). This may reduce reactivity in nucleophilic substitutions but enhance binding affinity in hydrophobic environments (e.g., enzyme active sites).

Reactivity and Applications :

  • 2-Acetyl-3-fluoropyridine () features a reactive acetyl group, enabling condensations or reductions to form alcohols or amines, commonly used in heterocyclic drug synthesis.
  • 3-Fluoropyridine derivatives () are frequently employed in cross-coupling reactions (e.g., with boronic acids or iodides) to construct complex molecules like kinase inhibitors (e.g., AMG 925).
  • By contrast, This compound ’s isobutyl group may favor applications requiring lipid solubility, such as agrochemical formulations or CNS-targeting pharmaceuticals.

Physicochemical Properties :

  • Lipophilicity (LogP): The isobutyl group likely raises LogP significantly compared to acetyl or halogen substituents, impacting membrane permeability and bioavailability.
  • Boiling Point: Steric bulk may reduce volatility relative to smaller derivatives like 3-fluoropyridine.

Research Findings and Limitations

While direct data on this compound are sparse, insights can be extrapolated from its analogs:

  • Synthetic Routes : Likely involves nucleophilic fluorination followed by alkylation, akin to methods for 3-fluoro-2-iodopyridine .
  • Stability : Fluorine at the 2-position may hinder degradation via oxidative pathways, as seen in other 2-fluoropyridines .

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